(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
Overview
Description
Scientific Research Applications
Optical Resolution and Biological Applications : (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid has been used in the preparation of optically active compounds. For instance, Shiraiwa et al. (2003) reported the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution, indicating its significance in producing chiral compounds with potential biological applications (Shiraiwa et al., 2003).
Biosynthesis Studies : Research by Jarvis et al. (2000) demonstrated that 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid. This highlights its role in plant biochemistry and potential applications in understanding plant metabolism and defense mechanisms (Jarvis et al., 2000).
Natural Product Isolation : Zhang et al. (2016) isolated compounds related to 3-phenylpropanoic acid from the stems of Ephedra sinica, suggesting its occurrence in natural products and its potential applications in natural product chemistry and pharmacology (Zhang et al., 2016).
Synthesis of Radiolabeled Compounds : Qi Chuan-min (2010) synthesized and evaluated 2-amino-3-phenylpropanoic Acid derivatives labeled with fluorine-18, indicating its application in the development of radiolabeled compounds for medical imaging, particularly in tumor detection (Qi Chuan-min, 2010).
Asymmetric Synthesis : Belokon’ et al. (1992) discussed the asymmetric synthesis of (2S,3R)- and (2S,3S)-2-aminomethyl-3-hydroxy-3-phenylpropanoic Acids, highlighting its significance in asymmetric synthesis and potential pharmaceutical applications (Belokon’ et al., 1992).
Enzymatic and Chemical Catalysis : Rimoldi et al. (2011) explored chemo- and biocatalytic strategies to obtain phenylisoserine, a component of Taxol, from ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, illustrating the compound's utility in complex organic syntheses and pharmaceutical production (Rimoldi et al., 2011).
properties
IUPAC Name |
(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVYOWKYPNSTK-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654468 | |
Record name | (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid | |
CAS RN |
54323-80-7 | |
Record name | (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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